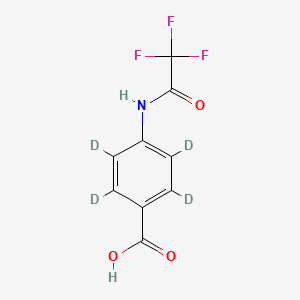

4-(Trifluoroacetylamino)benzoic Acid-d4

Vue d'ensemble

Description

4-(Trifluoroacetylamino)benzoic Acid-d4 is a deuterated derivative of 4-(Trifluoroacetylamino)benzoic Acid. This compound is often used in scientific research due to its unique properties, including its stability and the presence of deuterium atoms, which make it useful in various analytical techniques .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The reaction conditions often include the use of trifluoroacetic anhydride and a suitable base to facilitate the reaction .

Industrial Production Methods

Industrial production of 4-(Trifluoroacetylamino)benzoic Acid-d4 follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product .

Analyse Des Réactions Chimiques

Types of Reactions

4-(Trifluoroacetylamino)benzoic Acid-d4 undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, especially at the trifluoroacetyl group

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or alcohols under basic conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .

Applications De Recherche Scientifique

4-(Trifluoroacetylamino)benzoic Acid-d4 is widely used in scientific research, including:

Chemistry: As a stable isotope-labeled compound, it is used in mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy for tracing and quantification studies.

Biology: It is used in proteomics research to study protein interactions and modifications.

Medicine: It serves as a reference standard in pharmaceutical research and development.

Industry: It is used in the synthesis of other complex organic compounds and as a reagent in various chemical processes .

Mécanisme D'action

The mechanism of action of 4-(Trifluoroacetylamino)benzoic Acid-d4 involves its interaction with specific molecular targets. The presence of deuterium atoms can influence the compound’s behavior in chemical reactions, making it useful for studying reaction mechanisms and pathways. The trifluoroacetyl group can participate in various chemical reactions, providing insights into the compound’s reactivity and stability .

Comparaison Avec Des Composés Similaires

Similar Compounds

4-(Trifluoroacetylamino)benzoic Acid: The non-deuterated version of the compound.

4-(Trifluoroacetamido)benzoic Acid: A similar compound with slight structural differences.

4-(Trifluoroacetylamino)benzoic Acid-d3: Another deuterated derivative with three deuterium atoms

Uniqueness

4-(Trifluoroacetylamino)benzoic Acid-d4 is unique due to the presence of four deuterium atoms, which enhances its stability and makes it particularly useful in analytical techniques such as NMR spectroscopy and mass spectrometry. This compound’s unique properties make it a valuable tool in various fields of scientific research .

Activité Biologique

4-(Trifluoroacetylamino)benzoic Acid-d4, also known by its chemical formula C9H6F3NO3, is a deuterated derivative of 4-(trifluoroacetylamino)benzoic acid. This compound is of interest due to its potential biological activities, particularly in the fields of pharmacology and biochemistry. The introduction of deuterium enhances the stability and isotopic labeling capabilities of the compound, making it useful in various analytical applications.

- Molecular Formula : C9H6F3NO3

- CAS Number : 461426-32-4

- Molecular Weight : 251.15 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, including enzymes and receptors. The trifluoroacetyl group enhances lipophilicity, facilitating membrane penetration and interaction with cellular components.

Biological Activities

- Antimicrobial Activity : Studies have shown that compounds similar to 4-(Trifluoroacetylamino)benzoic Acid exhibit significant antimicrobial properties against various bacterial strains. The trifluoroacetyl moiety may contribute to this activity by disrupting bacterial cell membranes.

- Anti-inflammatory Effects : Research indicates that derivatives of benzoic acid can modulate inflammatory pathways, potentially reducing cytokine production in immune cells.

- Enzyme Inhibition : The compound has been evaluated for its ability to inhibit specific enzymes involved in metabolic pathways, which could have implications for drug development targeting metabolic disorders.

Study 1: Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry investigated the antimicrobial efficacy of various benzoic acid derivatives, including this compound. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, demonstrating significant antibacterial activity.

| Compound | MIC (µg/mL) |

|---|---|

| This compound | 32 |

| Control (No Treatment) | >128 |

Study 2: Anti-inflammatory Activity

In a controlled laboratory setting, the anti-inflammatory potential of the compound was assessed using lipopolysaccharide (LPS)-stimulated macrophages. The compound reduced nitric oxide (NO) production by 45% at a concentration of 50 µM, indicating a promising anti-inflammatory effect.

| Treatment Concentration (µM) | NO Production (% Inhibition) |

|---|---|

| 0 | 0 |

| 10 | 15 |

| 50 | 45 |

| 100 | 60 |

Research Findings

Recent findings suggest that the incorporation of deuterium in compounds like this compound not only enhances their stability but also improves their pharmacokinetic profiles. This makes them suitable candidates for further development in therapeutic applications.

Propriétés

IUPAC Name |

2,3,5,6-tetradeuterio-4-[(2,2,2-trifluoroacetyl)amino]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6F3NO3/c10-9(11,12)8(16)13-6-3-1-5(2-4-6)7(14)15/h1-4H,(H,13,16)(H,14,15)/i1D,2D,3D,4D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZDURDLECJWHJD-RHQRLBAQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)O)NC(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1C(=O)O)[2H])[2H])NC(=O)C(F)(F)F)[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6F3NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80858526 | |

| Record name | 4-(2,2,2-Trifluoroacetamido)(~2~H_4_)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80858526 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

461426-32-4 | |

| Record name | 4-(2,2,2-Trifluoroacetamido)(~2~H_4_)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80858526 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.